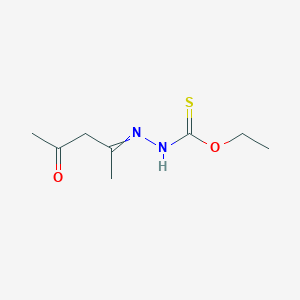![molecular formula C12H18O B14379048 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene CAS No. 89422-11-7](/img/structure/B14379048.png)
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane (epoxide) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include oxidation, reduction, and cyclization reactions to introduce the oxirane group and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as hydroxide ions (OH⁻) or amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group can yield diols, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Octahydro-1aH-2,4-methanoindeno[1,2-b5,6-b’]bis(oxirene): Another complex molecule with multiple ring systems and oxirane groups.
2,5-Methano-2H-indeno[1,2-b]oxirene: A related compound with a similar core structure but different functional groups.
Uniqueness
1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89422-11-7 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3,9-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C12H18O/c1-6-3-7-4-8(6)9-5-10-12(2,13-10)11(7)9/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZFOQVKYSJPTBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC1C3C2C4(C(C3)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


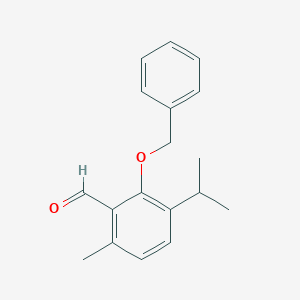
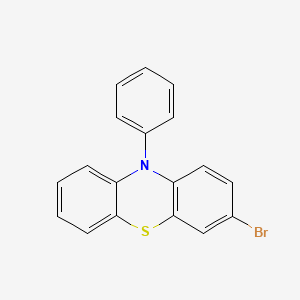
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
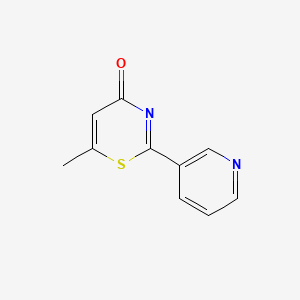
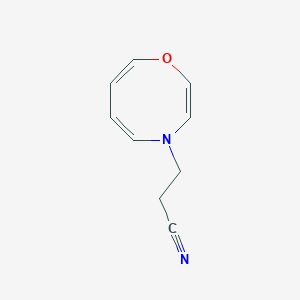
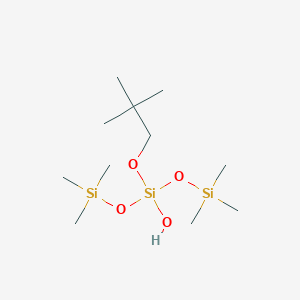

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
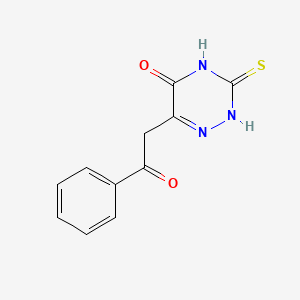

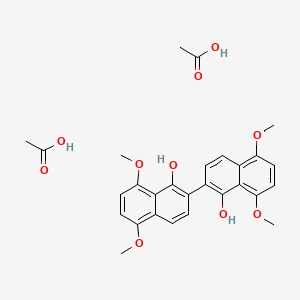
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
